molecular formula C24H18ClNO2 B4007595 5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

Cat. No.: B4007595
M. Wt: 387.9 g/mol
InChI Key: XXRALQMOYBZHSU-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione is a useful research compound. Its molecular formula is C24H18ClNO2 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1026065 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione and its derivatives are of significant interest due to their utility in the synthesis of diverse heterocyclic compounds. For example, multicomponent condensations have facilitated the rapid access to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic 5-azaspiro derivatives through selective ring-closing metathesis, epoxide opening, or reductive amination. These processes yield functionalized pyrrolidines, piperidines, and azepines, which are crucial scaffolds in drug discovery (Wipf et al., 2004).

Cycloaddition Reactions

Cycloaddition reactions involving itaconic anhydride with diphenyldiazomethane have demonstrated the synthesis of spirocyclopropane derivatives related to 5-azaspiro[2.4]heptane-4,6-diones. These reactions offer new pathways for accessing spiranic cyclopropane derivatives, expanding the chemical repertoire available for pharmaceutical development and materials science (Roussel et al., 2002).

Novel Reagents for Peptide Synthesis

In the realm of peptide synthesis, novel reagents like 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate have been developed for the synthesis of N-protected amino acid-ASUD esters. These compounds serve as active esters in peptide assembly, offering advantages in terms of yield and enantiomeric purity while avoiding the use of potent allergens like DCC (Rao et al., 2016).

Anticonvulsant Activity Studies

Research into the anticonvulsant properties of azaspiro[4.5]decane derivatives has uncovered that these compounds, particularly those with aromatic substitutions, exhibit significant activity in standard tests. This line of inquiry highlights the potential of azaspiro derivatives in developing new treatments for epilepsy and related neurological conditions (Obniska et al., 2006).

Cytotoxicity and ROS Generation

Selenium-containing dispiro indolinones, including derivatives related to the azaspiro[2.4]heptane structure, have shown notable in vitro cytotoxicity against cancer cell lines, suggesting their utility in cancer treatment. These compounds also impact the level of intracellular reactive oxygen species, indicating a potential mechanism of action for their cytotoxic effects (Novotortsev et al., 2021).

Properties

IUPAC Name

5-(3-chlorophenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO2/c25-19-12-7-13-20(14-19)26-21(27)15-23(22(26)28)16-24(23,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRALQMOYBZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C12CC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 2
5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 3
5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 5
5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Reactant of Route 6
5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

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